molecular formula C9H15Br B2950812 4-(2-bromoethyl)spiro[2.4]heptane CAS No. 2551115-19-4

4-(2-bromoethyl)spiro[2.4]heptane

Cat. No.: B2950812
CAS No.: 2551115-19-4
M. Wt: 203.123
InChI Key: KVXHHCCNRHFHIH-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)spiro[2.4]heptane (CAS 2551115-19-4) is a high-value chemical intermediate incorporating the rigid, three-dimensional spiro[2.4]heptane scaffold. This structure, which features a cyclopropane ring fused to a cyclopentane ring, is of significant interest in medicinal chemistry for its ability to impart conformational restraint and improve physicochemical properties in drug candidates . The bromoethyl side chain provides a versatile handle for further synthetic elaboration, making this compound a critical building block in organic and pharmaceutical synthesis. This reagent serves as a key precursor in the development of novel therapeutic agents. Patent literature highlights its application in synthesizing bridged spiro[2.4]heptane derivatives that act as potent agonists for the ALX receptor and FPRL2 . These compounds are investigated for the treatment and prevention of a range of inflammatory, respiratory, and neurological diseases . Furthermore, the spiro[2.4]heptane core is a recognized pharmacophore; for instance, analogues incorporating this structure have demonstrated moderate anti-hepatitis B virus (HBV) activity in biological evaluations . Researchers value this compound for its utility in constructing complex, stereochemically defined molecules. The spirocyclic framework enhances molecular rigidity, and the bromine atom is amenable to cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of new chemical space in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-bromoethyl)spiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHHCCNRHFHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Spiro 2.4 Heptane Systems

Quantum Chemical Analysis of Ring Strain in Spiro[2.4]heptane

The spiro[2.4]heptane framework, which joins a cyclopropane (B1198618) and a cyclopentane (B165970) ring through a single shared carbon atom, is characterized by significant ring strain. This strain arises from the deviation of bond angles from their ideal values and is a key determinant of the molecule's geometry and reactivity.

Table 1: Predicted Structural Parameters of Spiro[2.4]heptane (Note: These are representative values from computational studies of the parent spiro[2.4]heptane and may vary slightly depending on the level of theory and basis set used. Specific values for the bromoethyl derivative would require dedicated calculations.)

ParameterValue
C-C (cyclopropane)~1.51 Å
C-C (cyclopentane)~1.55 Å
C-C (spiro)~1.48 Å
C-H~1.09 Å
∠C-C-C (cyclopropane)~60° (internal)
∠C-C-C (cyclopentane)~105° (average)

The cyclopentane ring in spiro[2.4]heptane is not planar and can adopt various conformations, most notably the "envelope" and "twist" forms. Computational studies can map the potential energy surface of these conformations, revealing their relative stabilities and the energy barriers for interconversion. For 4-(2-bromoethyl)spiro[2.4]heptane, the bromoethyl substituent can exist in different spatial orientations (e.g., equatorial vs. axial-like positions on the cyclopentane ring), leading to various conformers with distinct energy levels. The most stable conformer will be the one that minimizes steric interactions between the substituent and the rest of the molecule.

Electronic Structure and Bonding Characteristics of the Spiro[2.4]heptane Core

The electronic structure of spiro[2.4]heptane is notable for the unique hybridization of the spiro-carbon and the interactions between the orbitals of the two rings.

The bonding in the cyclopropane ring of spiro[2.4]heptane is often described using the Walsh orbital model, which involves a set of three high-lying, bent sigma bonds. These orbitals have significant p-character and can interact with the orbitals of the adjacent cyclopentane ring. This through-space or through-bond interaction is a form of spiroconjugation, where the spiro-center facilitates electronic communication between the two perpendicular ring systems. This can influence the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters via Computational Methods

The characterization of complex molecular structures such as this compound heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). However, the interpretation of experimental spectra can be ambiguous. Computational chemistry provides powerful tools to predict NMR parameters with increasing accuracy, offering a vital bridge between a proposed molecular structure and its empirical spectroscopic signature. These theoretical investigations allow for the a priori calculation of parameters like spin-spin coupling constants and chemical shifts, which are fundamental to structural elucidation.

Methodologies such as Density Functional Theory (DFT) and post-Hartree-Fock methods like the Second-Order Polarization Propagator Approximation (SOPPA) have become instrumental. semanticscholar.org These approaches enable the detailed study of electronic structure and its influence on magnetic properties, providing insights into geometric and bonding environments that govern the observed spectroscopic data. semanticscholar.org

Carbon-carbon spin-spin coupling constants (¹J(C,C), ²J(C,C), etc.) are highly sensitive to the molecular and electronic structure, including hybridization, bond angles, and steric strain. semanticscholar.org For complex cyclic systems like spiroalkanes, theoretical calculations are essential for understanding and predicting these values.

A significant study on a series of classical spiroalkanes, including the parent spiro[2.4]heptane, employed high-level ab initio calculations at the SOPPA level to determine their C,C coupling constants. semanticscholar.orgacs.org This work focused particularly on the unique couplings involving the central spiro carbon atom, which exhibits an unusual bonding environment. semanticscholar.org The calculations provide a detailed picture of how structural strain and connectivity influence the transmission of spin information through the carbon framework.

For spiro[2.4]heptane, specific J(C,C) values were calculated, revealing the impact of the differing ring sizes (three-membered vs. five-membered) fused at the spirocenter. The study highlights irregular behavior in the coupling constant between the spiro carbon and the carbons of the cyclopropane ring, a direct consequence of the unique geometry and ring strain effects. semanticscholar.org

Below are selected SOPPA-calculated carbon-carbon coupling constants for the spiro[2.4]heptane scaffold.

Table 1: Theoretically Calculated ¹J(C,C) Coupling Constants in the Spiro[2.4]heptane System. Data sourced from a SOPPA-level computational study. semanticscholar.org

Predicting ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure verification. For a substituted molecule like this compound, this process involves a multi-step protocol that leverages modern computational methods to achieve high accuracy.

The most common and robust method involves Density Functional Theory (DFT) calculations, specifically using the gauge-including atomic orbital (GIAO) approach. vdoc.pubresearchgate.net The general workflow is as follows:

Conformational Analysis: Flexible molecules can exist in multiple low-energy conformations. A thorough conformational search is performed to identify all relevant structures, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.

Geometry Optimization: Each identified conformer is subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/cc-pVDZ). researchgate.net This step ensures the structure is at a minimum on the potential energy surface. For charged or polar molecules, an implicit solvent model (like the CPCM model) is often included to better simulate solution-phase conditions.

NMR Shielding Calculation: For each optimized low-energy conformer, the magnetic shielding tensors are calculated using the GIAO method at a specific level of theory. vdoc.pub

Conversion to Chemical Shifts: The calculated isotropic shielding constants (σ_iso) are not directly comparable to experimental chemical shifts (δ_exp). They are converted using a linear scaling approach, where δ_calc = (σ_ref - σ_iso) / m. The intercept (σ_ref) and slope (m) are derived from a linear regression of calculated shielding constants against experimental chemical shifts for a set of standard compounds, such as tetramethylsilane (B1202638) (TMS). vdoc.pub

Recent advancements have also integrated machine learning (ML) with DFT calculations. These DFT+ML models use the DFT-calculated shielding constants as a feature, along with other descriptors of the chemical environment, to correct for systematic errors and improve prediction accuracy significantly. Such methods have reduced the mean absolute error (MAE) for ¹³C predictions to approximately 2 ppm and for ¹H predictions to well under 0.2 ppm.

For this compound, this computational protocol would provide predicted ¹H and ¹³C chemical shifts for each unique nucleus. By comparing this predicted spectrum with the experimental one, a high-confidence structural assignment can be made.

Table of Mentioned Compounds

Reactivity and Reaction Mechanisms of 4 2 Bromoethyl Spiro 2.4 Heptane

Reactivity of the Bromoethyl Group within the Spiro[2.4]heptane Framework

The presence of a bromine atom, a good leaving group, on the ethyl side chain dictates the primary reactivity of this portion of the molecule. The carbon-bromine (C-Br) bond is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles or elimination by bases.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Nucleophilic substitution reactions involve the replacement of the bromide ion by a nucleophile. The specific pathway, either SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), is influenced by several factors including the substrate structure, the nature of the nucleophile, the solvent, and the temperature.

The carbon atom bonded to the bromine in 4-(2-bromoethyl)spiro[2.4]heptane is a primary carbon. Generally, primary alkyl halides strongly favor the SN2 pathway . youtube.compressbooks.pub This is because the SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" is sterically hindered for more substituted carbons. youtube.com

Key Features of the SN2 Reaction for this compound:

Mechanism: A one-step, concerted process. youtube.com

Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). youtube.compressbooks.pub

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with inversion of configuration. masterorganicchemistry.com However, the carbon bearing the bromine in this specific compound is not a stereocenter.

Favorable Conditions: Strong, small nucleophiles and polar aprotic solvents (e.g., acetone, DMSO, DMF) favor the SN2 reaction. pressbooks.pub

While less likely, an SN1 reaction could potentially be induced under specific conditions, such as with a very weak nucleophile in a polar protic solvent. The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com However, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway for this compound energetically disfavored. pressbooks.pub

Table 1: Comparison of SN1 and SN2 Reaction Pathways

FeatureSN1 PathwaySN2 Pathway
Mechanism Two steps (carbocation intermediate)One step (concerted)
Rate Law Rate = k[substrate]Rate = k[substrate][nucleophile]
Substrate Preference Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Stereochemistry RacemizationInversion of configuration

Elimination Reactions (E1/E2 Pathways)

In competition with substitution reactions, this compound can also undergo elimination reactions to form an alkene. These reactions involve the removal of the bromine atom and a proton from an adjacent carbon.

The E2 (elimination bimolecular) pathway is generally favored for primary alkyl halides, especially in the presence of a strong, sterically hindered base. masterorganicchemistry.comyoutube.com The E2 reaction is a concerted process where the base removes a proton, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.com For the E2 reaction to occur, the hydrogen to be removed must be in an anti-periplanar orientation to the leaving group. masterorganicchemistry.com

Key Features of the E2 Reaction:

Mechanism: A one-step, concerted process. masterorganicchemistry.com

Rate Law: The reaction rate depends on the concentration of both the substrate and the base (rate = k[substrate][base]). masterorganicchemistry.com

Base: Requires a strong base. masterorganicchemistry.com

Regioselectivity: Generally follows Zaitsev's rule, favoring the formation of the more substituted (more stable) alkene, unless a sterically hindered base is used, which would favor the Hofmann product (less substituted alkene). masterorganicchemistry.com

The E1 (elimination unimolecular) pathway proceeds through a carbocation intermediate, similar to the SN1 reaction. masterorganicchemistry.com Therefore, it is also disfavored for primary alkyl halides like this compound due to the instability of the primary carbocation that would need to form. masterorganicchemistry.com E1 reactions are typically favored for tertiary and some secondary substrates and are promoted by weak bases and heat. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Comparison of E1 and E2 Reaction Pathways

FeatureE1 PathwayE2 Pathway
Mechanism Two steps (carbocation intermediate)One step (concerted)
Rate Law Rate = k[substrate]Rate = k[substrate][base]
Substrate Preference Tertiary > SecondaryPrimary, Secondary, Tertiary
Base Weak base is sufficientStrong base is required
Solvent Polar protic solventsAprotic or protic solvents
Stereochemistry No specific requirementRequires anti-periplanar geometry

Radical Reactions and Bond Fission of the C-Br Bond

The carbon-bromine bond can also undergo homolytic cleavage, where the bonding electrons are distributed evenly between the two atoms, resulting in the formation of a bromine radical and an alkyl radical. This process is typically initiated by heat or UV light. libretexts.org

The resulting spiro[2.4]heptylethyl radical can then participate in various radical chain reactions. One common reaction is hydrogen abstraction, where the radical removes a hydrogen atom from another molecule to form a stable product and a new radical, propagating the chain. psu.edu Another possibility is the addition to an alkene, leading to polymerization. libretexts.org The stability of the radical intermediate plays a crucial role in determining the reaction pathway. In the context of spiroalkanes, radical formation can be influenced by the unique electronic properties of the cyclopropane (B1198618) ring. psu.edu

Ring-Opening Reactivity of the Spiro[2.4]heptane Core

The spiro[2.4]heptane structure contains a highly strained cyclopropane ring fused to a five-membered cyclopentane (B165970) ring. nih.govnist.gov This inherent ring strain makes the cyclopropane ring susceptible to cleavage under certain conditions, leading to ring-opening reactions.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of a strong acid, the cyclopropane ring of the spiro[2.4]heptane moiety can be protonated. This protonation weakens the C-C bonds of the three-membered ring, making it susceptible to nucleophilic attack. nih.gov The attack of a nucleophile leads to the opening of the cyclopropane ring, relieving the ring strain. nih.gov

The mechanism often proceeds in a manner analogous to the opening of protonated epoxides. masterorganicchemistry.com The nucleophile will typically attack the more substituted carbon of the cyclopropane ring that can better stabilize a partial positive charge in the transition state. This can lead to the formation of various functionalized cyclopentane derivatives. nih.govmasterorganicchemistry.com The regioselectivity and stereoselectivity of the ring-opening are highly dependent on the specific substrate and reaction conditions.

Metal-Catalyzed Ring Opening and Rearrangements

Various transition metals can catalyze the ring-opening and rearrangement of strained spirocyclic compounds. For instance, spiro[2.4]hepta-4,6-diene is known to react with dicobalt octacarbonyl (Co₂(CO)₈), leading to the formation of dicarbonyl-η⁵-vinylcyclopentadienylcobalt complexes through ring-opened intermediates. capes.gov.br While this specific example involves a diene derivative, similar reactivity can be anticipated for the saturated spiro[2.4]heptane system under appropriate catalytic conditions.

Metal catalysts, such as rhodium complexes, are also known to catalyze the ring expansion of related spiro-aziridines, proceeding through the formation of metal carbenoid intermediates. mdpi.com Although not directly involving a spiro[2.4]heptane, these reactions highlight the potential for metal-catalyzed transformations of strained spirocyclic systems. The interaction of the metal with the strained C-C bonds of the cyclopropane ring can facilitate cleavage and subsequent rearrangement to form more stable carbocyclic or heterocyclic systems.

Thermally Induced Rearrangements and Cycloadditions

The thermal behavior of this compound is largely dictated by the inherent ring strain of the spiro[2.4]heptane core. While specific studies on this exact molecule are not extensively documented, the reactivity of related spiro[2.4]heptane derivatives provides significant insights. For instance, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C leads to a uc.eduresearchgate.net-sigmatropic rearrangement, yielding bicyclo[3.2.0]hepta-1,3,6-triene. uc.edunih.gov This transformation is driven by the high strain energy of the cyclopropene (B1174273) ring. uc.edu Although this compound lacks the unsaturation of the triene, the principle of strain-driven rearrangement remains relevant. It is plausible that under thermal stress, the cyclopropane ring in this compound could undergo cleavage and rearrangement to form a more stable bicyclic or monocyclic system.

Cycloaddition reactions represent another potential thermal pathway. While the saturated nature of the cyclopentane ring in this compound makes it an unlikely participant in concerted cycloadditions, the possibility of radical-mediated processes exists, especially given the presence of a carbon-bromine bond which can undergo homolytic cleavage at elevated temperatures. The study of cycloaddition reactions of spiro[2.4]hepta-4,6-diene with dienophiles like phenyltriazolinedione (PTAD) demonstrates the accessibility of Diels-Alder type reactions for unsaturated spiro[2.4]heptane systems. researchgate.net For the saturated analogue, any cycloaddition would likely proceed through a non-concerted, higher-energy pathway.

Reaction Type Key Features Plausible Products (Hypothetical)
Thermally Induced RearrangementRelief of cyclopropane ring strainBicyclic alkanes, substituted cycloheptenes
CycloadditionLikely radical-mediated due to saturationDimeric structures, adducts with radical traps

Intramolecular Cyclization Pathways Involving the Bromoethyl Substituent and Spiro Core

The presence of the 2-bromoethyl substituent provides a reactive handle for intramolecular cyclization, offering pathways to complex fused or bridged ring systems.

Formation of Fused or Bridged Systems

Intramolecular cyclization of this compound can be initiated by the formation of a carbocation or a radical at the carbon bearing the bromine atom. In a cationic pathway, typically promoted by a Lewis acid, the spirocyclic core can act as a nucleophile. Depending on which carbon of the cyclopentane or cyclopropane ring attacks the electrophilic center, a variety of fused or bridged structures can be envisioned. For example, attack from a cyclopentyl carbon could lead to the formation of a bicyclo[3.2.1]octane or a bicyclo[2.2.2]octane derivative. The formation of such systems is a common strategy in the synthesis of complex natural products. nih.gov

Alternatively, a radical-mediated cyclization, initiated by homolytic cleavage of the C-Br bond, could lead to similar bicyclic systems. The regioselectivity of such cyclizations is often governed by the stability of the resulting radical and the stereochemical constraints of the transition state. Studies on the intramolecular cyclization of other bromo-substituted compounds have demonstrated the feasibility of forming new carbon-carbon bonds under reductive conditions, for instance using samarium diiodide. rsc.org

Initiation Method Intermediate Potential Products
Lewis AcidCarbocationFused or bridged bicyclic alkanes
Radical Initiator/Reducing AgentRadicalFused or bridged bicyclic alkanes

Role of Ring Strain in Driving Intramolecular Reactions

The significant ring strain inherent in the spiro[2.4]heptane system, particularly within the cyclopropane ring, plays a crucial role in directing its reactivity. nih.govresearchgate.net This strain energy can be released during intramolecular reactions, providing a thermodynamic driving force. nih.govnih.gov For instance, in a cationic cyclization, the relief of ring strain upon the opening or rearrangement of the cyclopropane ring can favor the formation of a more stable bicyclic system. nih.gov

The activation strain model can be used to understand the kinetics of these reactions. nih.gov The strain energy required to distort the molecule to the transition state geometry is a key factor. While the relief of ring strain is a thermodynamic driving force, it does not necessarily translate to a lower activation barrier. nih.gov However, the unique geometry and electronic structure of the spirocyclic system, with its bent bonds and unusual bond angles, can influence the trajectory of intramolecular attack and thus the feasibility of cyclization. researchgate.net The interplay between the energetic benefit of strain release and the kinetic barrier to reaction ultimately determines the preferred intramolecular cyclization pathway.

Spectroscopic Characterization Techniques for Spiro 2.4 Heptane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used to determine the structure of organic compounds. It operates on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For a molecule like 4-(2-bromoethyl)spiro[2.4]heptane, with its unique spirocyclic core and functionalized side chain, NMR is crucial for confirming the arrangement of its constituent atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in electron-rich environments are "shielded" and appear at a higher field (lower ppm value), while those in electron-poor environments are "deshielded" and appear at a lower field (higher ppm value). oregonstate.edu The splitting of a signal into multiple peaks (multiplicity) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of protons.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the cyclopropane (B1198618) ring, the cyclopentane (B165970) ring, and the bromoethyl side chain.

Cyclopropane Protons: The protons on the three-membered ring are highly shielded due to the ring's unique electronic structure and would appear in the upfield region of the spectrum, typically between 0.2 and 0.8 ppm. The geminal coupling constant for the methylene (B1212753) protons in a cyclopropane ring is typically around 4 to 5 Hz. mdpi.com

Cyclopentane Protons: The protons on the five-membered ring would show complex multiplets in the range of 1.2 to 1.9 ppm. The proton at the C4 position, being attached to the carbon bearing the bromoethyl group, would be expected at a slightly different chemical shift.

Bromoethyl Protons: The electronegative bromine atom significantly deshields the adjacent protons. The methylene group attached to the bromine (–CH₂Br) would therefore appear at the lowest field, expected around 3.4 ppm, likely as a triplet. The adjacent methylene group (–CH₂–) would be expected around 1.8-2.1 ppm, likely as a quartet or a more complex multiplet due to coupling with both the neighboring CH₂Br protons and the proton at C4.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Cyclopropane CH₂ 0.2 - 0.8 Multiplet
Cyclopentane CH₂ 1.2 - 1.9 Multiplet
C4-H 1.5 - 2.0 Multiplet
-CH₂-CH₂Br 1.8 - 2.1 Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule.

Spirocarbon: The spirocarbon (C3), being a quaternary carbon atom at the junction of two rings, has a unique chemical shift. In spiro[2.4]heptane systems, this carbon is typically found in the range of 35-45 ppm.

Cyclopropane Carbons: The carbons of the cyclopropane ring (C1 and C2) are highly shielded and appear at a characteristically high field, generally between 10 and 25 ppm.

Cyclopentane Carbons: The carbons of the cyclopentane ring (C4, C5, C6, C7) would resonate in the typical alkane region, generally between 25 and 45 ppm.

Bromoethyl Carbons: The carbon atom directly attached to the bromine (–CH₂Br) is deshielded and would appear downfield, typically in the range of 30-40 ppm. The other carbon of the ethyl group would be found in the standard aliphatic region.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C1, C2 (Cyclopropane) 10 - 25
C3 (Spirocarbon) 35 - 45
C4, C5, C6, C7 (Cyclopentane) 25 - 45
-CH₂-CH₂Br 35 - 45

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. wikipedia.org These experiments distribute signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the –CH₂–CH₂Br group, and between the C4 proton and its neighboring protons on the cyclopentane ring and the bromoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.orgyoutube.com This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). youtube.comsdsu.edu This is particularly useful for identifying and connecting quaternary carbons (like the spirocarbon) and for linking the bromoethyl side chain to the spiro[2.4]heptane core. For instance, correlations would be expected between the protons on the bromoethyl chain and the C4 and C5 carbons of the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is crucial for determining the stereochemistry and three-dimensional structure of a molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₅Br), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the molecular ion to the calculated theoretical mass. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). youtube.comyoutube.com

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure.

For this compound, several key fragmentation pathways would be expected:

Isotopic Pattern of Bromine: The most characteristic feature in the mass spectrum would be the M⁺ and M+2 peaks, which have a relative intensity of approximately 1:1, confirming the presence of one bromine atom in the molecule and its fragments. youtube.com

Loss of Bromine: A common fragmentation pathway for alkyl bromides is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This would produce a prominent peak at M-79 or M-81.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the spirocyclic system (alpha to the cyclopentane ring) can occur. Loss of an ethyl radical (•CH₂CH₃) would lead to a fragment at M-29.

Fragmentation of the Spirocyclic System: The spiro[2.4]heptane ring system can also undergo fragmentation. The stability of the ring structure in cyclic alkanes often leads to an intense molecular ion peak. whitman.edu Fragmentation can involve the loss of ethylene (C₂H₄, 28 Da) from the cyclopentane ring. whitman.edu

Expected Key Fragments in the Mass Spectrum of this compound (C₉H₁₅Br)

m/z Value (for ⁷⁹Br) m/z Value (for ⁸¹Br) Identity of Fragment
202 204 [C₉H₁₅Br]⁺ (Molecular Ion, M⁺)
123 123 [M - Br]⁺
173 175 [M - C₂H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Different functional groups have unique vibrational frequencies, resulting in a characteristic IR spectrum that acts as a "molecular fingerprint." In the context of this compound, IR spectroscopy is instrumental in confirming the presence of both the spiro[2.4]heptane core structure and the alkyl bromide functional group.

Characteristic Vibrational Frequencies of the Spiro[2.4]heptane System

The spiro[2.4]heptane system is composed of a cyclopentane ring fused to a cyclopropane ring at a single carbon atom. The vibrational spectrum of this system is complex, exhibiting characteristic absorptions for both rings.

The cyclopropane ring , a three-membered ring system, possesses unique vibrational modes due to its high ring strain. The C-H stretching vibrations of the CH₂ groups in the cyclopropane ring typically appear at wavenumbers between 3080 and 3040 cm⁻¹ docbrown.info. Additionally, the -CH₂- deformation vibrations, or scissoring modes, for cyclopropane are observed in the range of 1480 to 1440 cm⁻¹ docbrown.info. Skeletal vibrations of the cyclopropane ring can also be seen between 1020 and 1000 cm⁻¹ docbrown.info.

The cyclopentane ring is a five-membered ring that is not planar and undergoes a low-frequency internal motion known as pseudorotation nsf.govaip.org. This pseudorotation can lead to a more complex IR spectrum nsf.govaip.org. The C-H stretching vibrations for the CH₂ groups in a cyclopentane ring are typically observed in the range of 2850 to 3000 cm⁻¹ libretexts.org. The C-H bending vibrations for these methylene groups are found between 1470 and 1400 cm⁻¹ libretexts.org.

Vibrational Mode Ring System Characteristic Wavenumber (cm⁻¹)
C-H Stretching Cyclopropane 3080 - 3040
-CH₂- Deformation Cyclopropane 1480 - 1440
Skeletal Vibration Cyclopropane 1020 - 1000
C-H Stretching Cyclopentane 2850 - 3000
C-H Bending Cyclopentane 1470 - 1400

Identification of the Alkyl Bromide Functional Group

The presence of the 2-bromoethyl substituent on the spiro[2.4]heptane core introduces additional characteristic vibrational modes that can be identified using IR spectroscopy. The key vibrations for the alkyl bromide functional group are the C-Br stretch and the wagging of the -CH₂- group attached to the bromine atom.

The C-Br stretching vibration for alkyl bromides is typically observed in the lower frequency region of the IR spectrum, generally between 690 and 515 cm⁻¹ orgchemboulder.comscribd.comlibretexts.org. This absorption is often strong missouri.edublogspot.com. It's important to note that this region can sometimes be outside the range of standard IR instrumentation, and the use of specialized optics like KBr cells may be necessary to observe it clearly blogspot.com.

In addition to the C-Br stretch, the C-H wagging vibration of the methylene group directly attached to the halogen (-CH₂X) provides another diagnostic band. For alkyl bromides, this wagging vibration is typically found in the range of 1300 to 1150 cm⁻¹ orgchemboulder.comscribd.comlibretexts.org. Another source indicates a slightly different range for CH₂-Br wagging at 1250-1190 cm⁻¹ blogspot.com. These bands, while useful, fall within the fingerprint region, which can be complex due to overlapping absorptions orgchemboulder.com.

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹)
C-Br Stretch Alkyl Bromide 690 - 515
-CH₂Br Wag Alkyl Bromide 1300 - 1150 or 1250 - 1190

Applications of 4 2 Bromoethyl Spiro 2.4 Heptane and Spiro 2.4 Heptane Scaffolds in Organic Synthesis

Strategic Building Block for Complex Molecule Construction

The rigid, three-dimensional structure of the spiro[2.4]heptane unit, combined with the reactive handle provided by the bromoethyl group, makes 4-(2-bromoethyl)spiro[2.4]heptane a valuable synthon for the assembly of intricate molecular architectures. The spirocyclic system imparts a defined spatial orientation to substituents, which is a desirable feature in drug discovery and natural product synthesis for exploring chemical space with high three-dimensional character.

The bromoethyl functionality allows for a variety of subsequent chemical transformations, most notably nucleophilic substitution reactions. This enables the straightforward introduction of diverse functional groups and the connection of the spiro[2.4]heptane moiety to other molecular fragments. For instance, the bromine atom can be displaced by a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, to generate more complex derivatives.

Furthermore, the bromoethyl group can be readily converted into other reactive functionalities. For example, treatment with magnesium metal can generate the corresponding Grignard reagent, 2-(spiro[2.4]heptan-4-yl)ethylmagnesium bromide. This organometallic intermediate can then participate in reactions with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and build up molecular complexity. Similarly, conversion to an organolithium or organocuprate reagent opens up alternative pathways for carbon-carbon bond formation. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com

The spiro[2.4]heptane framework itself is a key structural feature in several biologically active compounds and natural products. Therefore, the use of this compound as a starting material provides a direct route to analogues of these important molecules. For example, methods have been developed for the synthesis of synthons for spiro[2.4]heptane analogues of prostaglandins, highlighting the utility of this scaffold in medicinal chemistry. mdpi.com

Scaffold for Novel Chemical Transformations and Methodologies

The unique steric and electronic properties of the spiro[2.4]heptane scaffold have been exploited in the development of new chemical reactions and synthetic methodologies. The strained cyclopropane (B1198618) ring can participate in a variety of ring-opening and rearrangement reactions, providing access to diverse carbocyclic frameworks.

Palladium-catalyzed cycloaddition reactions have been developed for the synthesis of spiro[2.4]heptanes with high selectivity. nih.gov These methods often involve the formation of a π-allylpalladium intermediate, where the subsequent nucleophilic attack can be directed by the choice of ligands to control the regioselectivity of the ring closure. nih.gov

Furthermore, spiro[2.4]hepta-4,6-dienes, which can be synthesized from precursors related to the spiro[2.4]heptane skeleton, are valuable substrates in various transformations. uwindsor.ca Their reactivity has been extensively studied, including their use in cycloaddition reactions and reactions involving carbenes. uwindsor.ca The development of synthetic methods utilizing such spirocyclic systems contributes to the broader toolbox of organic chemists for the construction of complex molecular architectures.

The functionalization of the spiro[2.4]heptane core can also lead to the development of novel cascade reactions. For example, organocatalytic asymmetric spirocyclization reactions have been developed using cyclic 2,4-dienones to synthesize spiro-dihydropyrano cyclohexanones, demonstrating the potential of spirocyclic starting materials in generating stereochemically rich products. rsc.org

Precursors in the Development of Advanced Materials

The rigid and well-defined three-dimensional structure of the spiro[2.4]heptane unit makes it an attractive component for the design of advanced materials with specific properties. The incorporation of this spirocyclic motif into polymer backbones can influence the material's thermal stability, mechanical properties, and morphology.

Bromo-functionalized molecules, such as this compound, can serve as monomers or cross-linking agents in polymerization reactions. The bromoethyl group provides a reactive site for polymerization processes, such as polycondensation or the synthesis of polymers via Ullmann coupling reactions with appropriate co-monomers. mdpi.com For instance, bromo-substituted polymers can be post-functionalized to introduce new chemical entities, thereby tuning the material's properties for specific applications like carbon dioxide capture. mdpi.com

Furthermore, spirocyclic compounds are known to undergo ring-opening polymerization (ROP). mdpi.comresearchgate.netresearchgate.net This process can be initiated by various mechanisms, including radical, cationic, and anionic pathways, and can lead to the formation of polymers with unique architectures and properties. mdpi.comresearchgate.net The strain inherent in the cyclopropane ring of the spiro[2.4]heptane system could potentially be harnessed in ROP to produce novel polymeric materials. Spiro ortho-carbonates, for example, are known to undergo double ring-opening polymerization with volume expansion, a desirable property for applications such as dental fillings and high-precision moldings. mdpi.comresearchgate.net

The synthesis of conjugated microporous polymers (CMPs) based on spirobifluorene, a related spirocyclic system, has been achieved through FeCl3-mediated polymerization. rsc.org These materials exhibit high surface areas and are promising for applications in gas storage and separation. This suggests the potential for spiro[2.4]heptane-based monomers to be used in the creation of similar porous organic polymers.

Derivation of Chiral Auxiliaries and Ligands

The spiro[2.4]heptane scaffold possesses inherent chirality when appropriately substituted. This feature makes it a valuable platform for the design and synthesis of chiral auxiliaries and ligands for asymmetric catalysis. mdpi.comscispace.comoaepublish.com Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which they can be removed and recycled. wikipedia.orgsigmaaldrich.com

While specific examples of chiral auxiliaries derived directly from this compound are not prominently documented, the general principles of asymmetric synthesis suggest its potential in this area. researchgate.net The spirocyclic framework can create a well-defined chiral environment around a reactive center, influencing the facial selectivity of an approaching reagent. The bromoethyl group could serve as an attachment point for the substrate or a directing group.

More broadly, spirocyclic compounds have been successfully employed as privileged structures for the design of chiral ligands for a wide range of transition-metal-catalyzed asymmetric reactions. rsc.orgsnnu.edu.cn These ligands have been shown to induce high levels of enantioselectivity in reactions such as hydrogenation, carbon-carbon bond formation, and cycloadditions. oaepublish.comrsc.org The rigid conformation of the spiro backbone minimizes the number of accessible conformations of the metal-ligand complex, leading to more effective stereochemical control. The synthesis of chiral spiro Cp ligands for rhodium-catalyzed enantioselective C-H functionalization further underscores the utility of spiro scaffolds in modern asymmetric catalysis. snnu.edu.cn

Future Research Directions and Perspectives in Spiro 2.4 Heptane Chemistry

Development of Eco-Friendly and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, compelling a shift towards more sustainable and environmentally benign methodologies. The synthesis of 4-(2-bromoethyl)spiro[2.4]heptane and its derivatives is an area ripe for the application of such principles.

Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards greener alternatives. This includes the adoption of microwave-assisted organic synthesis (MAOS) , which can significantly reduce reaction times and energy consumption. tandfonline.com The use of ionic liquids (ILs) as recyclable reaction media and catalysts presents another promising avenue, potentially eliminating the need for volatile organic solvents. tandfonline.com

Furthermore, the development of photoredox catalysis offers a powerful tool for the construction and functionalization of spirocyclic systems under mild conditions, using visible light as a renewable energy source. nih.gov This approach could be instrumental in the late-stage functionalization of the spiro[2.4]heptane core or in the synthesis of complex derivatives. Another burgeoning area is biocatalysis , where enzymes are employed to perform stereoselective transformations, offering a highly efficient and environmentally friendly route to chiral spiro[2.4]heptane derivatives. walshmedicalmedia.com The exploration of multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form a complex product, will also be crucial in developing atom-economical and efficient syntheses of functionalized spiro[2.4]heptanes. tandfonline.comresearchgate.net

Green Chemistry ApproachPotential Advantage for Spiro[2.4]heptane Synthesis
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption
Ionic LiquidsRecyclable solvents, potential catalytic activity
Photoredox CatalysisMild reaction conditions, use of visible light
BiocatalysisHigh stereoselectivity, environmentally benign
Multicomponent ReactionsAtom economy, step efficiency

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained cyclopropane (B1198618) ring within the spiro[2.4]heptane scaffold is a key determinant of its chemical behavior, predisposing it to unique reactivity patterns that are yet to be fully explored. Future investigations will likely focus on harnessing this inherent strain to drive novel chemical transformations.

Ring-opening reactions of the cyclopropane moiety in this compound can provide access to a diverse range of functionalized cyclopentane (B165970) derivatives that would be challenging to synthesize through other means. The reaction of spiro[2.4]hepta-4,6-diene with organometallic reagents has already demonstrated the feasibility of such ring-opening strategies. tandfonline.com The bromoethyl side chain in the target molecule can act as an internal nucleophile or electrophile, potentially triggering intramolecular cascades following ring-opening.

Strain-release driven transformations represent a powerful strategy for the synthesis of complex molecular architectures. walshmedicalmedia.comrsc.orgbldpharm.com For instance, the inherent strain in the spiro[2.4]heptane system could be exploited in cycloaddition reactions or rearrangements to construct intricate polycyclic systems. The reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with dienophiles has been shown to lead to novel rearranged products, highlighting the potential for unexpected and useful transformations. nih.govacs.org

Furthermore, the development of novel cycloaddition reactions involving the spiro[2.4]heptane core will be a significant area of research. These reactions could provide access to a wide array of structurally diverse and complex spirocyclic and polycyclic compounds. The exploration of both intermolecular and intramolecular cycloadditions will be key to unlocking the full synthetic potential of this scaffold.

Advanced Computational Modeling for Precise Structure-Reactivity Correlations

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules and catalysts. For the spiro[2.4]heptane system, advanced computational modeling will be crucial for understanding its complex structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net Such studies can elucidate the frontier molecular orbitals (HOMO-LUMO), providing a quantitative understanding of the molecule's electrophilic and nucleophilic character and predicting its behavior in various reactions. rsc.org DFT can also be used to model reaction pathways and transition states, offering a detailed mechanistic understanding of known and novel transformations. researchgate.net

In silico design and screening of novel spiro[2.4]heptane-based compounds with desired properties will be a key research direction. tandfonline.com By computationally evaluating parameters such as binding affinities to biological targets or electronic properties for materials science applications, researchers can prioritize synthetic efforts and accelerate the discovery of new functional molecules. acs.org This approach has been successfully used to identify promising spirocyclic compounds as modulators of biological targets. tandfonline.com

The development of accurate force fields for molecular dynamics simulations of spiro[2.4]heptane-containing systems will also be important. These simulations can provide insights into the conformational dynamics and interactions of these molecules in different environments, which is particularly relevant for their application in medicinal chemistry and materials science.

Expanding the Synthetic Utility in Emerging Chemical Fields

The unique three-dimensional structure and synthetic accessibility of spiro[2.4]heptane derivatives, including this compound, make them attractive scaffolds for a variety of emerging chemical fields.

In medicinal chemistry , spirocycles are increasingly recognized for their potential to improve the physicochemical and pharmacological properties of drug candidates. tandfonline.comtandfonline.comnih.gov The rigid, three-dimensional nature of the spiro[2.4]heptane core can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com The bromoethyl group of the title compound serves as a versatile handle for the introduction of various pharmacophores, enabling the generation of diverse libraries of compounds for high-throughput screening. There is already precedent for the therapeutic potential of spiro[2.4]heptane derivatives, with some compounds being investigated as modulators of metabotropic glutamate (B1630785) receptors. google.com

In the field of materials science , particularly organic electronics , spiro-configured compounds have shown great promise. rsc.orgacs.orgresearchgate.netaip.org The spiro linkage can improve the morphological stability and processability of organic materials while maintaining or even enhancing their electronic properties. researchgate.net The spiro[2.4]heptane scaffold, with appropriate functionalization, could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromoethyl group allows for the attachment of chromophoric or electronically active moieties, paving the way for the design of novel functional materials.

The inherent chirality of many spiro[2.4]heptane derivatives also makes them attractive candidates for applications in asymmetric catalysis , either as chiral ligands for transition metals or as organocatalysts. The rigid backbone of the spirocycle can create a well-defined chiral environment, leading to high enantioselectivity in catalytic transformations.

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